1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine hydrochloride
Overview
Description
This compound is a halogenated pyridine derivative . It is a fluorinated building block that participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .
Synthesis Analysis
The synthesis of this compound involves the use of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis
The molecular structure of this compound is represented by the IUPAC name 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinamine . The InChI code is 1S/C10H11ClF3N3/c11-8-3-6(10(12,13)14)4-16-9(8)17-2-1-7(15)5-17/h3-4,7H,1-2,5,15H2 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 265.67 , and it is a liquid at room temperature .Scientific Research Applications
Nucleophilic Displacement and Chemical Synthesis
The trifluoromethyl group in 2-chloro(trifluoromethyl)pyridines, including 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine hydrochloride, demonstrates an activating effect which is significant in nucleophilic displacement reactions. Such compounds are utilized in the synthesis of various pyridines and pyridones, contributing to the development of S-alkyl derivatives and other complex chemical structures (Dunn, 1999).
Development of Iron(III) Complexes
Research in the field of coordination chemistry has explored the use of such compounds in forming iron(III) complexes. These complexes, developed from Schiff bases and tridentate pyridyl ligands, are studied for their stereochemical variations and potential applications in fields like catalysis and material science (Viswanathan et al., 1996).
Synthetic Intermediates for Organic Chemistry
The compound's derivatives serve as intermediates in various organic syntheses. For instance, they are used in base-promoted reactions with O-, N-, and S-nucleophiles, facilitating the creation of β-substituted-trifluoromethyl-ethenes. This process is critical in chemical discovery, offering novel pathways for synthesizing complex organic compounds (Meyer & El Qacemi, 2020).
Asymmetric Synthesis of Pyrrolidines
Asymmetric synthesis utilizing these compounds has led to the development of pyrrolidine derivatives with medical potential. The process involves an organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence, highlighting the compound's utility in creating pharmaceutical intermediates (Zhi et al., 2016).
Novel N-Substituted Pyridin-Imines
The chemical has also found use in synthesizing novel N-substituted 4-trifluoromethyl-5-(alkan-1-ol)-pyridin-2(1H)-imines. This synthesis pathway opens up new possibilities for developing diverse pyridin-imines with potential applications in various fields of chemistry and pharmacology (Marangoni et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound acts as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules .
Mode of Action
It’s known to be used in the synthesis of inhibitors of ns5b, which could potentially be used in the treatment of hepatitis c .
Biochemical Pathways
Given its role in the synthesis of ns5b inhibitors, it can be inferred that it may affect the replication of the hepatitis c virus .
Pharmacokinetics
It has a melting point of 86-90 °C (lit.), a boiling point of 205°C, and a water solubility of 622mg/L at 25℃ . These properties can influence the compound’s bioavailability.
Result of Action
As a reactant in the synthesis of ns5b inhibitors, it may contribute to the inhibition of hepatitis c virus replication .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be under inert gas (nitrogen or Argon) at 2–8 °C . This suggests that the compound’s stability and efficacy could be affected by temperature and exposure to certain gases.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N3.ClH/c11-8-3-6(10(12,13)14)4-16-9(8)17-2-1-7(15)5-17;/h3-4,7H,1-2,5,15H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGDIAITSWOAJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=C(C=C(C=N2)C(F)(F)F)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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